molecular formula C18H14N4O5S B129293 Sulfasalazine 3-Isomer CAS No. 66364-71-4

Sulfasalazine 3-Isomer

Cat. No.: B129293
CAS No.: 66364-71-4
M. Wt: 398.4 g/mol
InChI Key: PAFMSMUKLYZQOC-RCCKNPSSSA-N
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Description

Sulfasalazine 3-Isomer is a chemical compound that belongs to the class of sulfonamides. It is a derivative of sulfasalazine, which is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease, as well as rheumatoid arthritis. This compound is known for its anti-inflammatory and immunomodulatory properties.

Mechanism of Action

Target of Action

Sulfasalazine primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and survival. By inhibiting DHPS, sulfasalazine disrupts bacterial growth and proliferation .

Mode of Action

It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking their production .

Biochemical Pathways

Sulfasalazine has been found to promote ferroptosis, a form of programmed cell death, through the PI3K-AKT-ERK1/2 pathway and P53-SLC7A11 pathway . Ferroptosis is characterized by the accumulation of lethal lipid peroxides and is distinct from other forms of cell death like apoptosis and necrosis .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and its elimination half-life is about 5 to 10 hours . The major part of sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid (5-ASA) and sulfapyridine . Sulfapyridine is almost completely absorbed and eliminated by hydroxylation, glucuronidation and polymorphic acetylation . Of the 5-ASA released from its ‘vehicle’ sulfapyridine in the colon, at least 25% is absorbed and after acetylation is subsequently excreted in the urine .

Result of Action

The molecular and cellular effects of sulfasalazine’s action include the promotion of ferroptosis and the inhibition of inflammation . In the context of rheumatoid arthritis, sulfasalazine promotes the ferroptosis of fibroblast-like synoviocytes (FLSs), which results in the perturbation of downstream signaling and the development of rheumatoid arthritis .

Action Environment

The effective cleavage of sulfasalazine depends on an intact colon and transit time . It is markedly reduced in patients taking antibiotics and after removal of the large bowel . Environmental factors such as the presence of intestinal bacteria and the pH of the gastrointestinal tract can influence the action, efficacy, and stability of sulfasalazine .

Biochemical Analysis

Biochemical Properties

Sulfasalazine 3-Isomer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bimetal oxide nanoparticles and graphene oxide composite in the electrochemical oxidation process . This interaction is crucial for the assay of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been associated with cytopenia, nephrotoxicity, and hepatotoxicity during long-term treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can have toxic or adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine 3-Isomer typically involves the coupling of 5-aminosalicylic acid with sulfapyridine through an azo bond. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the azo bond, resulting in the production of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine 3-Isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of 5-aminosalicylic acid and sulfapyridine.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 5-aminosalicylic acid and sulfapyridine.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Sulfasalazine 3-Isomer has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of azo bond formation and cleavage.

    Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.

    Medicine: this compound is investigated for its therapeutic potential in treating inflammatory diseases and its role in modulating the immune response.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Mesalamine: Another derivative of 5-aminosalicylic acid, used in the treatment of inflammatory bowel diseases.

    Olsalazine: A dimer of 5-aminosalicylic acid, also used for similar therapeutic purposes.

    Balsalazide: A prodrug that releases 5-aminosalicylic acid in the colon.

Uniqueness

Sulfasalazine 3-Isomer is unique in its dual action as both an anti-inflammatory and immunomodulatory agent. Unlike mesalamine, which primarily acts locally in the gut, this compound has systemic effects due to its metabolites. This makes it particularly effective in treating conditions that involve both local and systemic inflammation.

Properties

IUPAC Name

2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGJJSJEOATBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859505
Record name Sulfasalazine 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66364-71-4
Record name Sulfasalazine 3-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfasalazine 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFASALAZINE 3-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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